Pociredir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

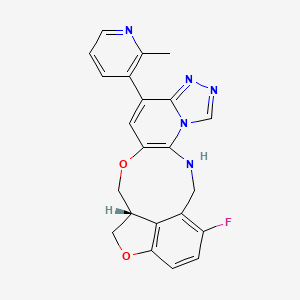

IUPAC Name |

(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O2/c1-12-14(3-2-6-24-12)15-7-19-22(28-11-26-27-21(15)28)25-8-16-17(23)4-5-18-20(16)13(9-29-18)10-30-19/h2-7,11,13,25H,8-10H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBUTSBIFNKJMW-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4[C@H](CO5)CO3)F)N6C2=NN=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490674-02-5 | |

| Record name | Pociredir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2490674025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pociredir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC2SSV7WMT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Pociredir for the Treatment of Sickle Cell Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sickle cell disease (SCD) is a debilitating genetic disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell deformation, chronic hemolysis, and vaso-occlusive crises (VOCs). A key therapeutic strategy in SCD is the induction of fetal hemoglobin (HbF), which interferes with HbS polymerization. Pociredir (formerly FTX-6058) is an investigational, orally bioavailable small molecule designed to increase HbF levels. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Epigenetic Modulation of Globin Gene Expression

This compound is a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1] The PRC2 complex is a histone methyltransferase that primarily catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), an epigenetic mark associated with gene silencing.[2]

By binding to EED, this compound allosterically inhibits the enzymatic activity of PRC2.[3] This inhibition leads to a reduction in H3K27me3 levels at the promoter regions of genes that are normally silenced by PRC2 in adult erythroid cells.[2] A key target of this epigenetic regulation is the γ-globin gene (HBG1/2), which is responsible for the production of the γ-globin chains of fetal hemoglobin.

The downregulation of PRC2 activity by this compound leads to a more open chromatin state at the γ-globin locus, allowing for the re-expression of the γ-globin gene. This, in turn, results in increased production of HbF (α2γ2) in adult red blood cells. The proposed downstream mechanism involves the de-repression of key fetal globin repressors, including BCL11A.[4]

Quantitative Preclinical and Clinical Data

The efficacy of this compound in inducing fetal hemoglobin has been demonstrated in a range of preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Preclinical In Vitro and In Vivo Efficacy of this compound (FTX-6058)

| Parameter | Model System | Result | Citation |

| EED Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 3.2 nM | [5] |

| PRC2 Biochemical IC50 | Enzymatic Assay | 5.0 nM | [5] |

| H3K27me3 IC50 (P-gp HEK cells) | Cellular Assay | 77 nM | [5] |

| H3K27me3 IC50 (CD34+ cells) | Cellular Assay | 300 nM | [5] |

| HbF Induction | Townes SCD Mouse Model | Dose-dependent increase | [3] |

| F-cell Induction | Townes SCD Mouse Model | Dose-dependent increase | [3] |

Table 2: Clinical Efficacy of this compound from the Phase 1b PIONEER Trial (NCT05169580)

| Dose Cohort | Mean Baseline HbF (%) | Mean HbF at 12 Weeks (%) | Mean Absolute Increase in HbF (%) | Citation |

| 6 mg | 9.26 | - | up to 9.8% over baseline | [6] |

| 12 mg | 7.6 | 16.2 | 8.6 | [6] |

Note: The PIONEER trial is ongoing, and data from additional dose cohorts, including 20 mg and potentially 30 mg, are anticipated.[6]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound's Mechanism of Action

Caption: Signaling pathway of this compound in inducing fetal hemoglobin.

Experimental Workflow for PRC2 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on PRC2 activity.

Experimental Workflow for HbF Measurement by HPLC

Caption: Workflow for the quantification of fetal hemoglobin using HPLC.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard methodologies in the field.

PRC2 Enzymatic Inhibition Assay (LC-MS/MS based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PRC2 complex.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48)

-

Biotinylated H3K27me0 peptide substrate (e.g., Anascene #AS-64436)

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100

-

Stop Solution: 0.5% Trifluoroacetic acid (TFA) in water

-

LC-MS/MS system

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the PRC2 enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the H3K27me0 peptide substrate and SAM.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by adding the Stop Solution.

-

Analyze the samples by LC-MS/MS to quantify the formation of the reaction product, S-adenosyl-L-homocysteine (SAH).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Quantification of Fetal Hemoglobin by Cation-Exchange High-Performance Liquid Chromatography (CE-HPLC)

Objective: To quantify the percentage of fetal hemoglobin (%HbF) in whole blood samples.

Materials:

-

Whole blood collected in EDTA-containing tubes

-

Hemolysing reagent (e.g., commercially available or laboratory-prepared)

-

HPLC system with a UV-Vis detector

-

Cation-exchange HPLC column (e.g., PolyCAT A)

-

Mobile Phase A: 20 mM Bis-Tris, pH 6.0

-

Mobile Phase B: 20 mM Bis-Tris, 200 mM NaCl, pH 6.8

-

HbF and HbA standards

Procedure:

-

Prepare a hemolysate by mixing a small volume of whole blood with the hemolysing reagent.

-

Equilibrate the HPLC column with the starting mobile phase conditions.

-

Inject the hemolysate onto the column.

-

Elute the hemoglobin variants using a linear gradient of increasing salt concentration (Mobile Phase B).

-

Monitor the eluate at 415 nm.

-

Identify the HbF peak based on its retention time relative to the standards.

-

Integrate the peak areas for all hemoglobin variants.

-

Calculate the %HbF as: (Area of HbF peak / Total area of all hemoglobin peaks) x 100.

F-cell Analysis by Flow Cytometry

Objective: To determine the percentage of red blood cells containing fetal hemoglobin (F-cells).

Materials:

-

Whole blood collected in EDTA-containing tubes

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 0.05% glutaraldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Anti-HbF monoclonal antibody, FITC-conjugated (e.g., Invitrogen #MHFH01)

-

Isotype control antibody, FITC-conjugated

-

Flow cytometer

Procedure:

-

Wash a small volume of whole blood with PBS.

-

Fix the cells by incubating with the fixation buffer for 10 minutes at room temperature.

-

Wash the fixed cells with PBS.

-

Permeabilize the cells by incubating with the permeabilization buffer for 5 minutes at room temperature.

-

Wash the permeabilized cells with PBS.

-

Incubate the cells with the anti-HbF-FITC antibody or the isotype control for 30 minutes at room temperature in the dark.

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in PBS for analysis on the flow cytometer.

-

Acquire data on at least 50,000 events.

-

Gate on the red blood cell population based on forward and side scatter.

-

Determine the percentage of F-cells by setting a gate on the FITC-positive population, using the isotype control to define the negative population.

Conclusion

This compound represents a promising novel therapeutic for sickle cell disease with a well-defined mechanism of action. By targeting the EED subunit of the PRC2 complex, this compound epigenetically reactivates fetal hemoglobin expression, addressing the root cause of red blood cell sickling. The quantitative data from preclinical and clinical studies demonstrate its potential to induce clinically meaningful levels of HbF. The experimental protocols provided herein offer a framework for the continued investigation and development of this and similar therapeutic agents.

References

- 1. P1472: INTERIM RESULTS OF SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PHARMACODYNAMICS FROM AN ONGOING OPEN-LABEL STUDY INVESTIGATING FTX-6058 IN ADULTS LIVING WITH SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fulcrumtx.com [fulcrumtx.com]

- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fulcrumtx.com [fulcrumtx.com]

- 6. Clinical Pipeline of FTX-6058 for Sickle Cell Disease: Early Results and Next Steps | Docwire News [docwirenews.com]

The Molecular Target of Pociredir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pociredir (formerly FTX-6058) is an investigational, orally bioavailable small molecule therapeutic currently in clinical development for the treatment of sickle cell disease (SCD). This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the key experimental data supporting its development. This compound is a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EED, this compound modulates the epigenetic regulation of gene expression, leading to the derepression of the gamma-globin gene (HBG1), increased production of fetal hemoglobin (HbF), and a potential amelioration of the pathophysiology of sickle cell disease.

Introduction

Sickle cell disease is a monogenic disorder caused by a mutation in the beta-globin gene, resulting in the production of abnormal sickle hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, leading to red blood cell sickling, hemolysis, vaso-occlusion, and a cascade of debilitating and life-threatening complications. A well-established therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF, α2γ2), which does not sickle and can interfere with the polymerization of HbS. This compound represents a novel approach to HbF induction by targeting the epigenetic machinery that silences gamma-globin expression after birth.

The Molecular Target: Embryonic Ectoderm Development (EED)

The primary molecular target of this compound is Embryonic Ectoderm Development (EED) , a crucial scaffolding protein within the Polycomb Repressive Complex 2 (PRC2).[1][2][3] PRC2 is a histone methyltransferase complex that plays a pivotal role in the epigenetic silencing of genes, particularly during development. The core components of PRC2 are EZH2 (the catalytic subunit), SUZ12, and EED.

EED's primary function within the PRC2 complex is to recognize and bind to trimethylated lysine 27 on histone H3 (H3K27me3), a product of EZH2's catalytic activity. This binding is allosteric, stimulating the methyltransferase activity of EZH2 and propagating the H3K27me3 repressive mark across chromatin domains.

Mechanism of Action of this compound

This compound acts as a potent and selective inhibitor of EED.[2][4] Its mechanism of action can be delineated as follows:

-

Binding to EED: this compound binds to a specific pocket on the EED protein, preventing its interaction with H3K27me3.

-

Inhibition of PRC2 Activity: By blocking the allosteric activation of EZH2, this compound effectively inhibits the methyltransferase activity of the PRC2 complex.

-

Derepression of Gamma-Globin Gene: The PRC2 complex is known to be involved in the silencing of the HBG1 gene, which encodes the gamma-globin chain of fetal hemoglobin. Inhibition of PRC2 by this compound leads to a reduction in the repressive H3K27me3 marks at the HBG1 locus.

-

Downregulation of BCL11A: A key repressor of fetal hemoglobin, B-cell lymphoma/leukemia 11A (BCL11A), is a downstream target of PRC2-mediated silencing.[5] By inhibiting PRC2, this compound leads to the downregulation of BCL11A expression.[6]

-

Increased Fetal Hemoglobin (HbF) Production: The derepression of the HBG1 gene and the downregulation of BCL11A collectively result in the increased transcription of gamma-globin mRNA and subsequent translation into gamma-globin protein. This leads to a significant increase in the production of HbF in erythroid precursor cells.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative data for this compound (FTX-6058) from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Assay Type | Source |

| Kd (Binding Affinity to EED) | 0.163 nM | Not Specified | Fulcrum Therapeutics Presentation |

| PRC2 IC50 (Potency) | < 5 nM | Not Specified | Fulcrum Therapeutics Presentation |

Table 2: Preclinical Efficacy in Cellular and Animal Models

| Model System | Treatment | Key Finding | Source |

| Human CD34+ Hematopoietic Stem Cells | FTX-6058 | Up to ~30% HbF of total hemoglobin | [2] |

| Townes Sickle Cell Disease Mouse Model | FTX-6058 (5 mg/kg, QD) | ~70% reduction in H3K27me3 levels | [7] |

| Townes Sickle Cell Disease Mouse Model | FTX-6058 | 2-3 fold increase in F-cells and HbF protein | [7] |

Table 3: Clinical Efficacy from Phase 1b PIONEER Trial (NCT05169580)

| Dose Cohort | Change in HBG:HBB mRNA Ratio (vs. Placebo, Day 14) | Absolute Increase in HbF (from baseline) | Source |

| 6 mg | 1.2 to 6.2 | Up to 9.8% | [8] |

| 10 mg | 1.2 to 6.2 | Not Reported | [8] |

| 12 mg | Not Reported | Up to 10.0% | [8] |

| 20 mg | 1.2 to 6.2 | Data forthcoming | [8] |

| 30 mg | 1.2 to 6.2 | Data forthcoming | [8] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the development of this compound.

EED Binding and PRC2 Inhibition Assays

Objective: To determine the binding affinity of this compound to EED and its inhibitory potency against the PRC2 complex.

General Protocol (based on similar EED inhibitor studies):

-

AlphaScreen Binding Assay: This is a common method to assess the binding of inhibitors to EED. The assay typically involves the use of a biotinylated H3K27me3 peptide and streptavidin-coated donor beads, along with a GST-tagged EED protein and anti-GST acceptor beads. In the absence of an inhibitor, the binding of EED to the peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. Inhibitors that compete with the peptide for binding to EED will disrupt this interaction and reduce the signal.

-

PRC2 Enzymatic Assay: The inhibitory effect of this compound on the methyltransferase activity of PRC2 can be measured using a variety of methods, including radiometric assays (measuring the transfer of a radiolabeled methyl group from S-adenosylmethionine to a histone substrate) or antibody-based detection of H3K27me3.

Cellular Assays for Fetal Hemoglobin Induction

Objective: To evaluate the ability of this compound to induce HbF expression in a cellular context.

General Protocol:

-

Cell Culture: Primary human CD34+ hematopoietic stem and progenitor cells are cultured in a two-phase liquid culture system that promotes their differentiation into erythroid precursors.

-

Compound Treatment: Differentiated erythroid cells are treated with varying concentrations of this compound or a vehicle control.

-

Measurement of HbF:

-

High-Performance Liquid Chromatography (HPLC): Cell lysates are analyzed by HPLC to separate and quantify the different hemoglobin species (HbF, HbA, HbS).

-

Flow Cytometry: Cells are stained with a fluorescently labeled antibody specific for HbF to determine the percentage of F-cells (red blood cells containing HbF).

-

-

Gene Expression Analysis (qRT-PCR): RNA is extracted from the treated cells, and quantitative real-time PCR is performed to measure the mRNA levels of HBG1 and BCL11A.

Experimental Workflow Diagram

In Vivo Efficacy Studies in Animal Models

Objective: To assess the in vivo efficacy of this compound in a relevant animal model of sickle cell disease.

General Protocol:

-

Animal Model: The Townes mouse model, which expresses human α-, γ-, and βS-globin genes and exhibits a sickle cell phenotype, is a commonly used model.

-

Drug Administration: this compound is administered orally to the mice at various doses and for a specified duration.

-

Sample Collection: Blood samples are collected at different time points during and after the treatment period.

-

Analysis:

-

Hematological Parameters: Complete blood counts are performed to assess red blood cell parameters.

-

HbF Measurement: HbF levels in red blood cells are quantified by HPLC or flow cytometry.

-

Target Engagement: The levels of the H3K27me3 mark in peripheral blood mononuclear cells or bone marrow can be measured to assess target engagement.

-

Gene Expression: The expression of HBG1 and BCL11A in relevant tissues is analyzed by qRT-PCR.

-

Conclusion

This compound is a first-in-class, orally bioavailable small molecule inhibitor of EED, a key component of the PRC2 complex. By targeting the epigenetic machinery responsible for silencing fetal hemoglobin, this compound offers a novel and promising therapeutic approach for sickle cell disease. Preclinical and early clinical data have demonstrated its ability to robustly induce HbF production. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in patients with sickle cell disease.

References

- 1. Fulcrum Therapeutics Presents Published Structure of Investigational Small Molecule FTX-6058 at the American Chemical Society (ACS) Spring 2021 Virtual Conference - BioSpace [biospace.com]

- 2. academic.oup.com [academic.oup.com]

- 3. fulcrumtx.com [fulcrumtx.com]

- 4. Identification of Novel Small-molecule Inducers of Fetal Hemoglobin Using Pharmacophore and ’PSEUDO’ Receptor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fulcrumtx.com [fulcrumtx.com]

- 7. ashpublications.org [ashpublications.org]

- 8. fulcrumtx.com [fulcrumtx.com]

Pociredir: A Technical Deep Dive into Fetal Hemoglobin Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pociredir (formerly FTX-6058) is an investigational, orally bioavailable small molecule designed to increase the expression of fetal hemoglobin (HbF) as a potential disease-modifying therapy for sickle cell disease (SCD). By selectively inhibiting the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2), this compound targets a key epigenetic regulator of globin gene switching. This mechanism leads to the downregulation of BCL11A, a critical repressor of γ-globin gene expression, thereby reactivating HbF production. Preclinical and clinical studies have demonstrated this compound's ability to robustly induce HbF to levels associated with clinical benefit, offering a promising new therapeutic avenue for patients with SCD. This document provides a comprehensive technical overview of this compound's mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

Introduction to Fetal Hemoglobin and Sickle Cell Disease

Sickle cell disease is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape.[1] These sickled cells can lead to a cascade of debilitating and life-threatening complications, including vaso-occlusive crises (VOCs), hemolytic anemia, and progressive end-organ damage.

Fetal hemoglobin (HbF), composed of two α-globin and two γ-globin chains (α2γ2), is the predominant form of hemoglobin during fetal development. After birth, a developmental switch leads to the silencing of the γ-globin genes and the activation of the adult β-globin gene.[1] Individuals with hereditary persistence of fetal hemoglobin (HPFH), a benign genetic condition where HbF expression continues into adulthood, and who also have SCD, exhibit significantly milder disease phenotypes.[2] This observation has established the induction of HbF as a validated therapeutic strategy for SCD.

This compound's Mechanism of Action: Targeting the PRC2 Complex

This compound is a potent and selective small-molecule inhibitor of EED, a core component of the PRC2 complex.[2][3] The PRC2 complex is an epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[3]

The primary mechanism of action of this compound in inducing HbF involves the following steps:

-

Inhibition of EED : this compound binds to the H3K27me3-binding pocket of EED, preventing the allosteric activation of the PRC2 complex.[2]

-

Reduced PRC2 Activity : This inhibition leads to a decrease in PRC2's histone methyltransferase activity.

-

Downregulation of BCL11A : A key target of PRC2-mediated silencing in erythroid precursors is the BCL11A gene. Reduced PRC2 activity leads to decreased H3K27me3 marks at the BCL11A locus and a subsequent downregulation of its expression.[4]

-

Derepression of γ-Globin Expression : BCL11A is a major transcriptional repressor of the γ-globin genes (HBG1 and HBG2). By reducing BCL11A levels, its repressive activity at the γ-globin promoters is diminished.[4]

-

Induction of Fetal Hemoglobin : The derepression of the γ-globin genes leads to increased transcription of γ-globin mRNA and subsequent translation into γ-globin protein, which combines with α-globin to form HbF.

This pathway represents a novel approach to HbF induction, distinct from other therapies such as hydroxyurea.[4]

Signaling Pathways in Fetal Hemoglobin Induction

The regulation of globin gene switching is a complex process involving a network of transcription factors and epigenetic modifiers. This compound's mechanism of action intersects with this network at the level of the PRC2 complex.

The Core this compound Signaling Pathway

The central pathway initiated by this compound involves the inhibition of the PRC2 complex, leading to the derepression of γ-globin expression through the downregulation of BCL11A.

This compound's core mechanism of action.

Broader Context of Erythroid Transcription Factors

Key erythroid transcription factors such as GATA1 and KLF1 play a pivotal role in globin gene regulation. While direct modulation of these factors by this compound is not fully elucidated, their interplay with the PRC2 complex and BCL11A is critical. GATA1 is known to be essential for erythroid differentiation and can recruit repressive complexes, including PRC2, to certain gene promoters. KLF1 is a master regulator of erythroid gene expression and directly activates the BCL11A gene. Therefore, the epigenetic modifications induced by this compound likely occur within the broader regulatory framework established by these transcription factors.

Interplay of key erythroid transcription factors.

There is currently no established direct link in the scientific literature between this compound or EED inhibition and the MAP kinase signaling pathway in the context of erythropoiesis.

Preclinical and Clinical Data

Preclinical Evidence

This compound has demonstrated robust proof-of-concept in various preclinical models.

-

In Vitro Studies : Treatment of human CD34+ hematopoietic stem and progenitor cells derived from both healthy donors and SCD patients with this compound (FTX-6058) resulted in a significant, dose-dependent increase in γ-globin mRNA and HbF protein levels, reaching up to approximately 30% of total hemoglobin.[5][6] This induction was shown to be pancellular, a key feature for therapeutic efficacy.[5]

-

In Vivo Studies : In the Townes mouse model of SCD, a humanized model that recapitulates many aspects of the human disease, oral administration of this compound led to a potent reduction in H3K27me3 levels in the bone marrow, confirming target engagement.[7] This was accompanied by a 2- to 3-fold increase in F-cells and HbF protein, which was superior to that observed with hydroxyurea.[7] Furthermore, this compound treatment ameliorated hemolysis, as evidenced by decreased reticulocyte counts and increased total hemoglobin, and reduced splenomegaly.[7] Importantly, these effects were shown to be reversible upon cessation of treatment.[1]

Table 1: Summary of Key Preclinical Findings

| Model System | Key Findings | Reference |

| Human CD34+ cells (healthy and SCD donors) | Up to ~30% HbF induction; Pancellular distribution of HbF. | [5] |

| Townes SCD Mouse Model | ~70% reduction in H3K27me3; 2-3 fold increase in F-cells and HbF; Superior to hydroxyurea in HbF induction; Amelioration of hemolysis and splenomegaly. | [7] |

| Wild-Type Mice | Reversible target engagement and transcriptional changes in bone marrow. | [1] |

Clinical Trial Data: The PIONEER Study

This compound is currently being evaluated in the Phase 1b PIONEER trial (NCT05169580), an open-label, multi-center study in adult patients with SCD.[8] The study is assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses of this compound administered once daily for 12 weeks.[8]

Interim results from the 2 mg, 6 mg, and 12 mg dose cohorts have been reported, with more comprehensive data, including from the 20 mg cohort, anticipated to be presented at the 67th American Society of Hematology (ASH) Annual Meeting.[9][10]

Table 2: Summary of PIONEER Phase 1b Clinical Trial Data (12 mg Cohort)

| Parameter | Baseline (Mean) | 12 Weeks of Treatment (Mean) | Absolute Change (Mean) | Reference |

| Fetal Hemoglobin (HbF) | 7.6% | 16.2% | +8.6% | [11][12] |

| F-cells | 34% | 67% | +33% | [11] |

| Total Hemoglobin | 7.8 g/dL | 8.7 g/dL | +0.9 g/dL | [11] |

| Indirect Bilirubin | Not Reported | Not Reported | -37% | [11] |

| Absolute Reticulocyte Count | Not Reported | Not Reported | -34% | [11] |

| Lactate Dehydrogenase | Not Reported | Not Reported | -28% | [11] |

Data from the 16-patient, 12 mg dose cohort.

In the 12 mg cohort, 7 out of 16 patients (44%) achieved absolute HbF levels greater than 20%.[11] this compound has been generally well-tolerated, with most treatment-related adverse events being mild (Grade 1) and no treatment-related serious adverse events reported.[11]

Experimental Protocols

This section provides an overview of the standard methodologies used to assess the key pharmacodynamic endpoints in preclinical and clinical studies of HbF inducers like this compound.

Quantification of Fetal Hemoglobin by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the accurate quantification of different hemoglobin variants, including HbF.

-

Principle : Ion-exchange HPLC separates hemoglobin variants based on their charge differences. A hemolysate prepared from whole blood is injected into the system, and a buffer gradient is used to elute the different hemoglobin fractions from the column, which are then detected by absorbance.

-

Sample Preparation : Whole blood is collected in EDTA tubes. Red blood cells are lysed using a hypotonic solution to release hemoglobin.

-

Chromatography : A cation-exchange column is typically used. A programmed buffer gradient of increasing ionic strength elutes the different hemoglobin types at characteristic retention times.

-

Detection and Quantification : The eluting hemoglobin fractions are detected by a spectrophotometer at 415 nm. The area under each peak is integrated, and the percentage of each variant (including HbF) is calculated relative to the total hemoglobin.

References

- 1. Limitations of mouse models for sickle cell disease conferred by their human globin transgene configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From early development to maturity: a phenotypic analysis of the Townes sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An intricate regulatory circuit between FLI1 and GATA1/GATA2/LDB1/ERG dictates erythroid vs. megakaryocytic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The gamma-globin promoter has a major role in competitive inhibition of beta-globin gene expression in early erythroid development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of clinical candidate FTX-6058: a potent, orally bioavailable upregulator of fetal hemoglobin for treatment of sickle cell disease - American Chemical Society [acs.digitellinc.com]

- 7. 013071 - Townes model Strain Details [jax.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Fulcrum Therapeutics to Present Phase 1b SCD Data at ASH 2025 | FULC Stock News [stocktitan.net]

- 10. Fulcrum Therapeutics to Present Phase 1b PIONEER Trial Data on this compound for Sickle Cell Disease at ASH 2025 [quiverquant.com]

- 11. Fulcrum's this compound SCD Trial Advances with Key Data Readouts Expected in 2025 [trial.medpath.com]

- 12. Clinical Pipeline of FTX-6058 for Sickle Cell Disease: Early Results and Next Steps | Docwire News [docwirenews.com]

The Role of EED Inhibition in Hematological Disorders: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator frequently dysregulated in various cancers, including a range of hematological malignancies. Its role in catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3) leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival. While the catalytic subunit, EZH2, has been a primary therapeutic target, attention is increasingly turning to another core component: Embryonic Ectoderm Development (EED). EED is essential for the stability and allosteric activation of the PRC2 complex. This guide provides an in-depth overview of the mechanism of EED, the therapeutic rationale for its inhibition in blood cancers, a summary of key preclinical and clinical data, detailed experimental protocols for its study, and the signaling pathways it modulates.

The PRC2 Complex and the Core Function of EED

The PRC2 complex is a multi-protein machine responsible for maintaining transcriptional repression.[1][2] It comprises four core subunits:

-

EZH2 (or EZH1): The catalytic subunit that transfers a methyl group to H3K27.[2][3]

-

SUZ12: A zinc-finger protein required for complex integrity and robust catalytic activity.[3][4]

-

EED: A WD40 repeat-containing protein that serves a dual function critical for PRC2's activity.[5]

-

RBAP46/48: Histone-binding proteins that contribute to the complex's function.[2]

EED's role is unique and indispensable. Firstly, it acts as a structural scaffold, stabilizing the complex.[6] Secondly, and more critically for its therapeutic targeting, EED contains a specific aromatic cage that recognizes and binds to the H3K27me3 mark.[1][5] This binding event allosterically activates the EZH2 subunit, significantly enhancing its methyltransferase activity and propagating the repressive H3K27me3 signal across chromatin.[6][7] Therefore, EED is essential for both the assembly and the sustained enzymatic function of PRC2.[5]

Mechanism of Action: EED Inhibition

EED inhibitors are small molecules designed to disrupt the allosteric activation of PRC2.[5][8] They function by competitively binding to the H3K27me3-binding pocket on EED.[1][7] This action prevents the positive feedback loop where existing H3K27me3 marks enhance the complex's activity. By occupying this site, EED inhibitors achieve two primary outcomes:

-

They block the allosteric activation of EZH2, reducing the overall H3K27 methyltransferase activity of the PRC2 complex.[8]

-

They can destabilize the PRC2 complex, leading to the degradation of its core components, including EZH2 and SUZ12.[1][9]

The net result is a global reduction in H3K27me3 levels, which leads to the de-repression and reactivation of silenced tumor suppressor genes.[1] This can induce cellular responses such as apoptosis, cell cycle arrest, and differentiation in cancer cells dependent on PRC2 activity.[1][10]

Therapeutic Application in Hematological Disorders

Dysregulation of PRC2 is a known driver in many hematological malignancies. High EZH2 expression is often associated with a poor prognosis in acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL).[11] While EZH2-activating mutations are found in a subset of lymphomas, many other blood cancers exhibit a non-mutational dependency on PRC2 activity for their survival.

Targeting EED offers a broader therapeutic window than targeting EZH2 alone. Because EED is essential for the activity of both EZH1- and EZH2-containing PRC2 complexes, its inhibition provides a more complete shutdown of PRC2 function.[10] This is particularly relevant in cancers that may develop resistance to EZH2-specific inhibitors or are dependent on EZH1. Preclinical studies have demonstrated that EED inhibitors are effective in models of lymphoma and leukemia, reducing tumor growth and reactivating silenced genes.[1][12]

Preclinical and Clinical Data for EED Inhibitors

Several EED inhibitors have been developed and evaluated in preclinical models and early-phase clinical trials. Their activity is most pronounced in cancer cell lines with EZH2 mutations or a strong dependency on the PRC2 pathway.

Table 1: In Vitro Anti-proliferative Activity of EED Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 | Citation |

| MAK683 | Karpas-422 | DLBCL (EZH2 mut) | 4 nM (GI50) | [8] |

| EED226 | Karpas-422 | DLBCL (EZH2 mut) | 0.08 µM | [6] |

| APG-5918 | Karpas-422 | DLBCL (EZH2 mut) | Nanomolar range | [6] |

| SAH-EZH2 | MLL-AF9 | Leukemia | Induces growth arrest | [10] |

| Astemizole | Toledo, DB | DLBCL | 2-4 µM | [13] |

| AZD9291 | Various | DLBCL & Breast Cancer | 0.015 - 19.6 µM | [6] |

Table 2: In Vivo Efficacy of EED Inhibitors in Xenograft Models

| Inhibitor | Model | Dosage | Outcome | Citation |

| MAK683 | Karpas-422 (DLBCL) | Not Specified | Good therapeutic effects | [8] |

| EED226 | Karpas-422 (DLBCL) | 40 mg/kg | Complete tumor regression | [6] |

| APG-5918 | Karpas-422 (DLBCL) | 50 & 100 mg/kg | Robust tumor activity | [6] |

Clinical Trials:

-

MAK683 (NCT02900651): A first-in-human Phase I/II study was initiated by Novartis to evaluate MAK683 in patients with advanced malignancies, including DLBCL and other solid tumors.[6][8][13]

-

APG-5918: This compound has entered Phase I clinical studies for advanced solid tumors and non-Hodgkin's lymphoma.[6]

Downstream Signaling and Cellular Effects

Inhibition of EED sets off a cascade of events within the cancer cell, fundamentally altering its epigenetic landscape and signaling pathways. The primary effect is the global reduction of the repressive H3K27me3 mark. This leads to the transcriptional reactivation of a host of genes, most notably tumor suppressor genes that govern critical cellular processes. This can impact multiple oncogenic pathways, including PI3K/AKT signaling.[12][14] The ultimate cellular outcomes are therapeutically beneficial and include cell cycle arrest, induction of apoptosis (programmed cell death), and cellular differentiation.

Key Experimental Protocols

Evaluating the efficacy and mechanism of EED inhibitors requires a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for three core experiments.

Cell Viability Assay (MTS/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an EED inhibitor.

Methodology:

-

Cell Seeding: Seed hematopoietic cancer cells (e.g., Karpas-422, Toledo) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[15][16]

-

Compound Treatment: Prepare serial dilutions of the EED inhibitor. Add the compound to the wells and incubate for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.[15] Include vehicle-only (DMSO) controls.

-

Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of CCK-8 reagent) to each well.[17]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[17]

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Western Blot

This technique is used to detect changes in the protein levels of PRC2 components (EED, EZH2, SUZ12) and the global levels of H3K27me3 following inhibitor treatment.

Methodology:

-

Sample Preparation: Treat cells with the EED inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15] Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., Total Histone H3, GAPDH, or TBP).[18][19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity relative to the loading control to determine changes in protein levels.

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP is used to determine if the reduction in H3K27me3 is occurring at the promoter regions of specific target genes.

Methodology:

-

Cross-linking: Treat cells with the EED inhibitor. Cross-link proteins to DNA by adding formaldehyde directly to the culture media and incubating for 10 minutes.[15] Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[15][20]

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27me3. Use IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washing: Perform a series of washes to remove non-specifically bound chromatin.[15]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.[20] Degrade proteins with Proteinase K.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis: Use quantitative PCR (qPCR) with primers designed for the promoter regions of known PRC2 target genes to quantify the amount of precipitated DNA.

Conclusion and Future Perspectives

Inhibition of EED represents a promising and mechanistically distinct strategy for targeting the PRC2 complex in hematological malignancies. By blocking the allosteric activation of PRC2, EED inhibitors can achieve a profound and durable suppression of this key oncogenic pathway. The preclinical data are encouraging, demonstrating potent anti-tumor activity in lymphoma and leukemia models.[1][12] As lead compounds like MAK683 advance through clinical trials, the therapeutic potential of this approach will become clearer.[8] Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond, exploring rational combination therapies to overcome resistance, and expanding the application of EED inhibitors to a wider range of hematological disorders.

References

- 1. What are EED inhibitors and how do they work? [synapse.patsnap.com]

- 2. EZH2 in normal hematopoiesis and hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Polycomb repressive complex 2 component Suz12 is required for hematopoietic stem cell function and lymphopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Embryonic Ectoderm Development (EED) as a Novel Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. ashpublications.org [ashpublications.org]

- 13. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Pociredir (FTX-6058): A Novel Fetal Hemoglobin Inducer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pociredir (FTX-6058) is an investigational, orally bioavailable small molecule designed to increase the expression of fetal hemoglobin (HbF) for the treatment of sickle cell disease (SCD) and other hemoglobinopathies. Developed by Fulcrum Therapeutics, this compound acts as a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting PRC2 activity, this compound modulates the expression of key genes involved in globin switching, leading to a robust induction of HbF. This guide provides a comprehensive overview of the preclinical data that form the basis of this compound's clinical development, detailing its mechanism of action, efficacy in cellular and animal models, and the experimental protocols utilized in these foundational studies.

Mechanism of Action: EED Inhibition and PRC2 Modulation

This compound's therapeutic rationale is centered on the re-induction of fetal hemoglobin, a well-established disease-modifying strategy in sickle cell disease. Individuals with SCD who also have hereditary persistence of fetal hemoglobin (HPFH), characterized by HbF levels of 25-30%, are often asymptomatic.[1] this compound achieves this by targeting the PRC2 complex, a key epigenetic regulator that silences gene expression through the trimethylation of histone H3 at lysine 27 (H3K27me3).

This compound selectively binds to EED, a core subunit of the PRC2 complex, leading to the inhibition of its methyltransferase activity.[1] This inhibition results in a reduction of H3K27me3 levels at the promoters of key fetal globin repressors, including BCL11A and MYB.[2] The downregulation of these repressors, in turn, leads to the reactivation of γ-globin (HBG) gene expression and a subsequent increase in HbF production.[2]

Preclinical Efficacy

The preclinical efficacy of this compound was evaluated in a series of in vitro and in vivo studies designed to demonstrate target engagement, HbF induction, and downstream effects on sickle cell disease pathology.

In Vitro Studies in Human Hematopoietic Stem Cells

This compound has demonstrated robust induction of HbF in human CD34+ hematopoietic stem cells derived from both healthy donors and individuals with sickle cell disease.

Table 1: In Vitro Efficacy of this compound in Human CD34+ Cells

| Parameter | Cell Type | Treatment | Result | Citation(s) |

| HbF Protein | Healthy Donor CD34+ | This compound | Up to ~30% of total hemoglobin | [3][4] |

| SCD Donor CD34+ | This compound | Clinically desirable globin profile | [3] | |

| HBG mRNA | Healthy Donor CD34+ | This compound | Potent upregulation | [3] |

| BCL11A & MYB Expression | In vitro models | This compound | Dose-dependent decreases | [2] |

| F-cell Distribution | Differentiated CD34+ | This compound | Pancellular distribution | [3] |

In Vivo Studies in a Sickle Cell Disease Mouse Model

The efficacy of this compound was further confirmed in the Townes mouse model, a humanized transgenic model of sickle cell disease.

Table 2: In Vivo Efficacy of this compound in the Townes SCD Mouse Model

| Parameter | Treatment | Duration | Result | Citation(s) |

| Target Engagement (H3K27me3) | 5 mg/kg QD | - | ~70% reduction in H3K27me3 levels | [1] |

| F-cells | This compound | 13 and 21 days | 2-3 fold increase | [1] |

| HbF Protein | This compound | 13 and 21 days | 2-3 fold increase | [1] |

| Comparison to Hydroxyurea | This compound vs. 100 mg/kg Hydroxyurea | - | Superior HbF induction | [1][4] |

| Hematological Parameters | 5 mg/kg QD | 21 days | Decreased reticulocytes, increased RBCs and total hemoglobin | [1] |

| Inflammatory Markers | 5 mg/kg QD | 21 days | Decreased neutrophils and white blood cells | [1] |

| Splenomegaly | 5 mg/kg QD | 21 days | ~25% reduction in spleen weight | [1] |

Experimental Protocols

In Vitro Human CD34+ Cell Differentiation and Treatment

-

Cell Source: Human CD34+ hematopoietic stem cells were obtained from healthy donors and individuals with sickle cell disease.

-

Cell Culture and Differentiation: CD34+ cells were cultured in a multi-step differentiation medium to induce erythroid lineage commitment. While specific cytokine cocktails and timings are proprietary, a typical protocol involves a basal medium supplemented with growth factors such as SCF, EPO, IL-3, and dexamethasone over a period of 14-21 days.

-

This compound Treatment: Differentiated erythroid progenitor cells were treated with varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Analysis:

-

HbF Protein Quantification: Fetal hemoglobin levels were measured as a percentage of total hemoglobin using High-Performance Liquid Chromatography (HPLC).

-

F-cell Analysis: The percentage of cells expressing HbF (F-cells) was determined by flow cytometry using antibodies against HbF and erythroid cell surface markers (e.g., CD235a).

-

Gene Expression Analysis: mRNA levels of HBG, BCL11A, and MYB were quantified using quantitative real-time PCR (qPCR) or RNA sequencing.

-

In Vivo Townes Mouse Model Studies

-

Animal Model: The Townes mouse model of sickle cell disease, which expresses human α- and βS-globin genes, was utilized.

-

Dosing: this compound was administered orally once daily (QD) at various doses (e.g., 5 mg/kg). A vehicle control group and a comparator arm with hydroxyurea (e.g., 100 mg/kg) were included in some studies.

-

Treatment Duration: Studies were conducted for varying durations, typically ranging from 14 to 28 days.

-

Sample Collection: Blood samples were collected at specified time points for hematological and biomarker analysis. At the end of the study, tissues such as the spleen were harvested.

-

Analysis:

-

Target Engagement: The reduction in H3K27me3 levels in peripheral blood mononuclear cells (PBMCs) or bone marrow was measured by flow cytometry.[5]

-

HbF and F-cell Quantification: HbF protein and F-cell percentages were determined from whole blood samples using HPLC and flow cytometry, respectively.

-

Hematological Parameters: Complete blood counts (CBCs) were performed to assess red blood cells, white blood cells, hemoglobin, and reticulocyte counts.

-

Organ Pathology: Spleens were weighed to assess splenomegaly.

-

Preclinical Safety and Tolerability

Across multiple preclinical rodent models, this compound demonstrated good tolerability with once-a-day oral dosing.[4] Comprehensive IND-enabling packages, including up to 28-day Good Laboratory Practices (GLP) toxicology studies, have been completed to support its clinical development.[6]

Conclusion

The preclinical data for this compound (FTX-6058) provide a strong foundation for its development as a novel, orally administered therapy for sickle cell disease. Through the selective inhibition of EED and subsequent modulation of the PRC2 complex, this compound has demonstrated a robust and consistent ability to induce fetal hemoglobin to potentially therapeutic levels in both in vitro and in vivo models of the disease. These findings, coupled with a favorable preclinical safety profile, have paved the way for ongoing clinical investigation to determine the ultimate therapeutic potential of this promising agent.

References

- 1. ash.confex.com [ash.confex.com]

- 2. Fulcrum Therapeutics Announces Preclinical Proof-of-Concept Data for FTX-6058 at the Virtual 14th Annual Sickle Cell Disease Research & Educational Symposium and 43rd National Sickle Cell Disease Scientific Meeting » Fulcrum Therapeutics [ir.fulcrumtx.com]

- 3. Fulcrum Therapeutics Announces Multiple Presentations During the 62nd American Society of Hematology (ASH) Annual Meeting and ExpositionScreening of healthy volunteers initiated in Phase 1 clinical trial of FTX-6058 - BioSpace [biospace.com]

- 4. researchgate.net [researchgate.net]

- 5. fulcrumtx.com [fulcrumtx.com]

- 6. Fulcrum Therapeutics Announces Preclinical Proof-of-Concept Data for FTX-6058 at the Virtual 14th Annual Sickle Cell Disease Research & Educational Symposium and 43rd National Sickle Cell Disease Scientific Meeting » Fulcrum Therapeutics [ir.fulcrumtx.com]

The Discovery and Development of Pociredir (FTX-6058): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pociredir (formerly FTX-6058) is an investigational, orally bioavailable small molecule in development for the treatment of sickle cell disease (SCD). Developed by Fulcrum Therapeutics, this compound is a potent and selective inhibitor of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EED, this compound upregulates the expression of fetal hemoglobin (HbF), a key therapeutic strategy for mitigating the pathophysiology of SCD. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound, intended for an audience of researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using the DOT language.

Introduction to Sickle Cell Disease and the Therapeutic Rationale for HbF Induction

Sickle cell disease is a monogenic disorder caused by a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and assume a characteristic sickle shape. This leads to chronic hemolysis, vaso-occlusive crises (VOCs), and progressive end-organ damage.[1] A well-established clinical observation is that individuals with SCD who also have hereditary persistence of fetal hemoglobin (HPFH) experience a significantly milder disease course.[2] Fetal hemoglobin (HbF) is the primary oxygen-carrying protein during fetal life and its production is largely silenced after birth.[1] The presence of HbF in red blood cells of SCD patients inhibits the polymerization of HbS. Therefore, therapeutic strategies aimed at reactivating HbF expression are a major focus of drug development for SCD.[2]

Discovery and Medicinal Chemistry of this compound

This compound was identified through Fulcrum Therapeutics' proprietary drug discovery platform. The medicinal chemistry strategy focused on developing a potent and selective small molecule inhibitor of EED with favorable pharmacokinetic properties for once-daily oral administration.[3]

Chemical Structure

The chemical structure of this compound (FTX-6058) has been disclosed and is presented below.

Chemical Name: (S)-12-fluoro-4-(2-methylpyridin-3-yl)-7a,8,13,14-tetrahydro-7H-furo[4,3,2-gh]pyrido[2',3':5,6][4][5][6]triazolo[1',5':1,6]pyrido[3,2-c][3][5]benzoxazonine

CAS No: 2297405-24-1

(Image of the chemical structure of this compound would be placed here in a full whitepaper)

Mechanism of Action

This compound is a selective inhibitor of Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2).[4][7] PRC2 is an epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing. By binding to EED, this compound inhibits the enzymatic activity of PRC2.[6][8] This leads to a reduction in H3K27me3 at the γ-globin (HBG1/HBG2) gene locus, resulting in the upregulation of γ-globin mRNA and a subsequent increase in the production of fetal hemoglobin (HbF).[2][6] The proposed mechanism of action is believed to be independent of BCL11A, a known repressor of HbF.[6]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of this compound.

Caption: Mechanism of action of this compound.

Preclinical Development

This compound has undergone extensive preclinical evaluation in both in vitro and in vivo models to establish its proof-of-concept for the treatment of sickle cell disease.

In Vitro Studies

Experimental System: Human CD34+ hematopoietic stem and progenitor cells isolated from healthy and sickle cell disease donors were differentiated into erythroid precursors.

Methodology:

-

Cell Culture: CD34+ cells were cultured in a multi-step differentiation medium to induce erythroid lineage commitment and maturation.

-

Drug Treatment: Differentiated erythroid precursors were treated with varying concentrations of this compound.

-

Endpoint Analysis:

-

HbF Protein Levels: Fetal hemoglobin levels were quantified as a percentage of total hemoglobin using high-performance liquid chromatography (HPLC).

-

γ-globin mRNA Expression: The relative expression of γ-globin mRNA was measured by quantitative reverse transcription PCR (qRT-PCR).

-

F-cells: The percentage of cells expressing HbF (F-cells) was determined by flow cytometry using an anti-HbF antibody.

-

Key Findings:

-

Treatment with this compound resulted in a dose-dependent increase in HbF protein levels in erythroid cells derived from both healthy and SCD donors, reaching up to approximately 30% of total hemoglobin.[8]

-

A corresponding increase in γ-globin mRNA expression was observed.

-

This compound induced a pancellular distribution of HbF, which is believed to be important for its therapeutic effect.[8]

In Vivo Studies

Animal Model: The Townes mouse model of sickle cell disease was utilized for in vivo studies. This humanized mouse model expresses human α-globin and human sickle β-globin (βS), recapitulating key features of human SCD.[1]

Methodology:

-

Animal Dosing: Townes SCD mice were orally administered this compound once daily at various dose levels.

-

Endpoint Analysis:

-

HbF Protein Levels: Blood samples were collected at different time points, and HbF levels were measured by HPLC.

-

Hbb-bh1 mRNA Expression: In some studies with wild-type mice, the expression of the murine embryonic hemoglobin surrogate, Hbb-bh1, was measured in bone marrow as a marker of target engagement.

-

Hematological Parameters: Standard hematological parameters were assessed.

-

Pharmacokinetics: Plasma concentrations of this compound were measured to determine its pharmacokinetic profile.

-

Key Findings:

-

Oral administration of this compound to Townes SCD mice resulted in a dose- and time-dependent increase in HbF protein levels.[9]

-

This compound demonstrated superior HbF induction compared to hydroxyurea in a head-to-head preclinical study in the Townes mouse model.[8]

-

The drug showed good oral bioavailability and a pharmacokinetic profile supportive of once-daily dosing.

-

Target engagement in bone marrow was correlated with target engagement in peripheral monocytes, suggesting a potential for a convenient clinical biomarker.[9]

Preclinical Quantitative Data Summary

| Study Type | Model | Key Finding | Reference |

| In Vitro | Human CD34+ cells from SCD donors | Up to ~30% HbF of total hemoglobin | [8] |

| In Vivo | Townes SCD Mouse Model | Dose- and time-dependent increase in HbF | [9] |

| In Vivo | Townes SCD Mouse Model | Superior HbF induction over hydroxyurea | [8] |

Clinical Development

This compound is currently being evaluated in a Phase 1b clinical trial in adult patients with sickle cell disease.

Phase 1 Study in Healthy Volunteers (NCT04586985)

A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers.

Key Findings:

-

This compound was generally well-tolerated with no serious adverse events reported.

-

The pharmacokinetic profile supported once-daily oral dosing.

-

Dose-dependent increases in γ-globin mRNA were observed, demonstrating target engagement.[2]

Phase 1b PIONEER Study in SCD Patients (NCT05169580)

The PIONEER study is an ongoing, open-label, multi-center, international Phase 1b trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adults with SCD.

Study Design:

-

Patient Population: Adults (18-65 years) with severe SCD.

-

Dosing Cohorts: Multiple ascending dose cohorts, including 2 mg, 6 mg, 12 mg, and 20 mg once daily. A 30 mg cohort may also be initiated.[5]

-

Treatment Duration: 12 weeks of dosing followed by a 4-week follow-up period.[5]

-

Primary Endpoints: Safety and tolerability, and pharmacokinetics.[5]

-

Secondary and Exploratory Endpoints:

Clinical Trial Workflow Diagram

References

- 1. Multi-Organ Morphological Findings in a Humanized Murine Model of Sickle Cell Trait - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fulcrumtx.com [fulcrumtx.com]

- 3. Discovery of clinical candidate FTX-6058: a potent, orally bioavailable upregulator of fetal hemoglobin for treatment of sickle cell disease - American Chemical Society [acs.digitellinc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Clinical Pipeline of FTX-6058 for Sickle Cell Disease: Early Results and Next Steps | Docwire News [docwirenews.com]

- 7. sicklecellanemianews.com [sicklecellanemianews.com]

- 8. fulcrumtx.com [fulcrumtx.com]

- 9. P1472: INTERIM RESULTS OF SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PHARMACODYNAMICS FROM AN ONGOING OPEN-LABEL STUDY INVESTIGATING FTX-6058 IN ADULTS LIVING WITH SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hemoglobin variants detection by hplc (high performance liquid chromatography) method | Pediatric Oncall Journal [pediatriconcall.com]

- 11. Hemoglobin F - HPLC Quantification | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 12. researchgate.net [researchgate.net]

Unlocking Fetal Hemoglobin Expression: A Technical Deep Dive into Pociredir for Sickle Cell Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pociredir (formerly FTX-6058), an investigational, orally bioavailable small molecule therapeutic agent under development by Fulcrum Therapeutics for the treatment of Sickle Cell Disease (SCD). This compound is designed to increase the expression of fetal hemoglobin (HbF), a potent modulator of SCD pathophysiology. This document details the mechanism of action, summarizes key clinical trial data, outlines relevant experimental protocols, and provides visual representations of the core biological pathways and experimental workflows.

Introduction to this compound and its Therapeutic Rationale

Sickle Cell Disease is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and assume a characteristic sickle shape. This results in chronic hemolysis, vaso-occlusive crises (VOCs), and progressive end-organ damage.

The persistence of fetal hemoglobin (HbF) expression in adulthood is known to ameliorate the severity of SCD. HbF interferes with HbS polymerization, thereby reducing red blood cell sickling and its downstream consequences. This compound is being developed as a therapeutic agent to induce HbF expression in individuals with SCD.[1][2]

Mechanism of Action: Epigenetic Modulation of Globin Gene Expression

This compound functions as a selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][3][4] The PRC2 complex is an epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.

In the context of globin gene regulation, PRC2, through its interaction with transcription factors such as BCL11A, represses the expression of the γ-globin genes (HBG1 and HBG2), which encode the gamma chains of fetal hemoglobin. By inhibiting EED, this compound disrupts the catalytic activity of the PRC2 complex, leading to a reduction in H3K27me3 at the γ-globin gene promoters. This, in turn, derepresses γ-globin gene expression, resulting in increased production of HbF.[1][3][5]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inducing fetal hemoglobin production.

Clinical Development and Efficacy Data

This compound is currently being evaluated in the PIONEER Phase 1b clinical trial (NCT05169580), an open-label study in adult patients with SCD.[1][6] The trial is assessing the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of once-daily oral this compound at various dose levels.

Pharmacokinetic Profile

A Phase 1 study in healthy adults demonstrated that this compound has a pharmacokinetic profile supportive of once-daily oral dosing, with dose-dependent increases in plasma exposure. The study also indicated no food effect on absorption and no induction of CYP3A enzymes.

Efficacy Results from the PIONEER Trial

The following tables summarize the key efficacy data from the PIONEER trial.

Table 1: Fetal Hemoglobin (HbF) Induction

| Dose Cohort | Treatment Duration | Baseline Mean HbF (%) | Mean Absolute Increase in HbF (%) |

| 6 mg | 12 weeks | 9.26 | Up to 9.8 |

| 12 mg | 12 weeks | 7.6 | 8.6 |

Data from the 12 mg cohort showed that 7 out of 16 patients (44%) achieved absolute HbF levels greater than 20%, a threshold associated with a significant reduction in vaso-occlusive crises.[1][4]

Table 2: Hematological and Hemolysis Markers (12 mg Cohort, 12 Weeks)

| Parameter | Baseline Mean | Post-treatment Mean | Mean Change |

| Total Hemoglobin (g/dL) | 7.8 | 8.7 | +0.9 |

| F-cells (%) | 34 | 67 | +33 |

| Indirect Bilirubin | - | - | -37% |

| Lactate Dehydrogenase (LDH) | - | - | -28% |

The increase in F-cells (red blood cells containing HbF) suggests a pan-cellular distribution of HbF induction.[1][7]

Safety and Tolerability

In the PIONEER trial, this compound has been generally well-tolerated.[1] All treatment-related adverse events reported in the 12 mg cohort were mild (Grade 1), and there were no treatment-related serious adverse events or discontinuations.[7]

Experimental Protocols

Detailed, proprietary protocols for the assays used in the this compound clinical trials are not publicly available. However, this section provides representative, detailed methodologies for key experiments based on standard laboratory practices.

Quantification of Fetal Hemoglobin by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the percentage of HbF relative to other hemoglobin variants in whole blood.

Methodology:

-

Sample Preparation: Collect whole blood in EDTA-containing tubes. Prepare a hemolysate by lysing a specific volume of red blood cells with a hemolyzing reagent.

-

Chromatographic Separation: Inject the hemolysate into an HPLC system equipped with a cation-exchange column.

-

Elution: Use a programmed gradient of increasing salt concentration to elute the different hemoglobin variants based on their charge.

-

Detection: Monitor the column eluate at 415 nm to detect the heme-containing hemoglobin fractions.

-

Quantification: Integrate the area under the curve for each hemoglobin peak (HbF, HbA, HbS, HbA2). The percentage of each variant is calculated relative to the total area of all hemoglobin peaks.

Enumeration of F-cells by Flow Cytometry

Objective: To determine the percentage of red blood cells containing HbF.

Methodology:

-

Sample Preparation: Collect whole blood in EDTA tubes.

-

Fixation: Fix a small volume of whole blood with a fixative solution (e.g., 0.05% glutaraldehyde) to preserve cellular morphology.

-

Permeabilization: Permeabilize the fixed red blood cells with a detergent-based buffer to allow intracellular access for antibodies.

-

Staining: Incubate the permeabilized cells with a fluorescently-labeled monoclonal antibody specific for the γ-globin chain of HbF (e.g., FITC-conjugated anti-HbF).

-

Data Acquisition: Analyze the stained cells on a flow cytometer. Acquire data for at least 100,000 red blood cell events.

-

Analysis: Gate on the red blood cell population based on forward and side scatter properties. Determine the percentage of cells that are positive for the anti-HbF antibody above a negative control threshold.

Experimental Workflow Diagram

References

- 1. sicklecellanemianews.com [sicklecellanemianews.com]

- 2. sicklecellanemianews.com [sicklecellanemianews.com]

- 3. fulcrumtx.com [fulcrumtx.com]

- 4. This compound – TIF [thalassaemia.org.cy]

- 5. Fetal Hemoglobin Assay | Cytometry [cytometry.mlsascp.com]

- 6. uclahealth.org [uclahealth.org]

- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

The Effect of Pociredir on BCL11A Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pociredir (formerly known as FTX-6058) is an investigational, orally administered small-molecule therapeutic agent developed for the treatment of sickle cell disease (SCD).[1] It is designed to increase the production of fetal hemoglobin (HbF), a potent modulator of SCD pathophysiology.[1] The therapeutic strategy is based on the observation that individuals with SCD who also have hereditary persistence of fetal hemoglobin experience a milder form of the disease. This compound's mechanism of action involves the targeted inhibition of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1] This inhibition ultimately leads to the downregulation of B-cell lymphoma/leukemia 11A (BCL11A), a key transcriptional repressor of the gamma-globin gene (HBG).[2][3] By reducing BCL11A expression, this compound aims to reactivate HbF production in adult erythroid cells, thereby mitigating the effects of sickled hemoglobin.

Mechanism of Action: From EED Inhibition to BCL11A Downregulation

This compound functions as a potent and selective inhibitor of EED.[4] EED is a crucial component of the PRC2 complex, which also includes the catalytic subunit EZH2 and the scaffolding protein SUZ12.[2] The PRC2 complex is an epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing.[2]

The binding of this compound to EED allosterically inhibits the catalytic activity of the PRC2 complex.[2] This disruption of PRC2 function leads to a reduction in H3K27me3 marks at target gene loci, including the BCL11A gene. BCL11A is a master regulator of the fetal-to-adult hemoglobin switch.[2] In adult erythroid precursors, BCL11A is highly expressed and binds to the promoter of the HBG genes, repressing their transcription.

By inhibiting the PRC2 complex, this compound leads to a potent downregulation of BCL11A expression.[2] The reduction in BCL11A protein levels alleviates the repression of the HBG genes, resulting in increased transcription of gamma-globin mRNA and subsequent production of HbF protein.[2] Preclinical studies have shown that downregulation of BCL11A by more than 50% correlates with a two- to three-fold increase in HbF.[5]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Fulcrum Therapeutics Announces Additional HBG mRNA Induction From Higher Dose Cohorts in Phase 1 Healthy Adult Volunteer Trial of FTX-6058 for Sickle Cell Disease & New Preclinical Mechanism Data [drug-dev.com]

- 3. Fulcrum Therapeutics to Present New Clinical Data from the PIONEE [natlawreview.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Fulcrum Therapeutics® Announces Additional HBG mRNA Induction from Higher Dose Cohorts in Phase 1 Healthy Adult Volunteer Trial of FTX-6058 for Sickle Cell Disease and New Preclinical Mechanism Data - BioSpace [biospace.com]

Methodological & Application

Application Notes and Protocols for Pociredir in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Pociredir (formerly FTX-6058) as investigated in the PIONEER Phase 1b clinical trial (NCT05169580) for the treatment of Sickle Cell Disease (SCD).

Introduction

This compound is an investigational, orally administered small molecule designed to increase the production of fetal hemoglobin (HbF). By inhibiting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2), this compound downregulates the expression of BCL11A, a key repressor of fetal globin gene expression. This mechanism of action is intended to reactivate HbF production, thereby mitigating the effects of the mutated adult hemoglobin in individuals with SCD.

Mechanism of Action

This compound's therapeutic rationale is based on the principle that increased levels of HbF can interfere with the polymerization of sickle hemoglobin (HbS), reducing red blood cell sickling, hemolysis, and the incidence of vaso-occlusive crises (VOCs). The signaling pathway targeted by this compound is illustrated below.

Assays for Measuring Fetal Hemoglobin Induction by Pociredir: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction